molecular formula C10H8FNO3 B2525342 Methyl 2-cyano-4-fluoro-3-methoxybenzoate CAS No. 1807305-41-4

Methyl 2-cyano-4-fluoro-3-methoxybenzoate

Cat. No.: B2525342
CAS No.: 1807305-41-4
M. Wt: 209.176
InChI Key: SNZDTVQWVZHSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-4-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H8FNO3 and a molecular weight of 209.18 g/mol It is a derivative of benzoic acid, featuring a cyano group, a fluoro substituent, and a methoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-4-fluoro-3-methoxybenzoate typically involves the esterification of 2-cyano-4-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-4-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-4-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-4-fluoro-3-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and fluoro groups can influence the compound’s binding affinity and specificity for molecular targets, while the methoxy group can affect its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-4-fluoro-3-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a cyano and a fluoro group on the benzene ring can enhance its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

methyl 2-cyano-4-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-14-9-7(5-12)6(10(13)15-2)3-4-8(9)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZDTVQWVZHSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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